molecular formula C22H17ClN2O2 B11454630 3-(4-chlorophenyl)-N-(4-ethylphenyl)-2,1-benzoxazole-5-carboxamide

3-(4-chlorophenyl)-N-(4-ethylphenyl)-2,1-benzoxazole-5-carboxamide

Cat. No.: B11454630
M. Wt: 376.8 g/mol
InChI Key: BDWFNBPEAZWSTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-N-(4-ethylphenyl)-2,1-benzoxazole-5-carboxamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by its unique structure, which includes a benzoxazole ring substituted with a 4-chlorophenyl group and a 4-ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-(4-ethylphenyl)-2,1-benzoxazole-5-carboxamide typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution Reactions: The introduction of the 4-chlorophenyl and 4-ethylphenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the benzoxazole derivative with an appropriate amine, such as 4-ethylphenylamine, in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N-(4-ethylphenyl)-2,1-benzoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the benzoxazole ring or the phenyl groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: NaH or KOtBu in DMF or DMSO for nucleophilic substitution; electrophilic reagents like halogens or sulfonyl chlorides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-chlorophenyl)-N-(4-ethylphenyl)-2,1-benzoxazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-(4-ethylphenyl)-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorophenyl 4-ethoxyphenyl sulfone
  • 1-(3-chlorophenyl)-3-(4-ethylphenyl)urea
  • (4-chlorophenyl)(3-phenyl-2-oxiranyl)methanone

Uniqueness

Compared to similar compounds, 3-(4-chlorophenyl)-N-(4-ethylphenyl)-2,1-benzoxazole-5-carboxamide is unique due to its benzoxazole ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H17ClN2O2

Molecular Weight

376.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-(4-ethylphenyl)-2,1-benzoxazole-5-carboxamide

InChI

InChI=1S/C22H17ClN2O2/c1-2-14-3-10-18(11-4-14)24-22(26)16-7-12-20-19(13-16)21(27-25-20)15-5-8-17(23)9-6-15/h3-13H,2H2,1H3,(H,24,26)

InChI Key

BDWFNBPEAZWSTJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.